An In-depth Technical Guide to 1-Bromo-3-(ethylsulfanyl)benzene: A Versatile Reagent in Synthetic Chemistry and Drug Discovery
An In-depth Technical Guide to 1-Bromo-3-(ethylsulfanyl)benzene: A Versatile Reagent in Synthetic Chemistry and Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 1-Bromo-3-(ethylsulfanyl)benzene (CAS No. 18184-69-5), a key chemical intermediate. We delve into its physicochemical properties, synthesis, spectroscopic signature, and chemical reactivity. Emphasis is placed on its strategic application as a building block in medicinal chemistry and drug development, supported by detailed protocols and mechanistic insights. This document is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry seeking to leverage the unique characteristics of this versatile molecule.
Core Characteristics and Physicochemical Properties
1-Bromo-3-(ethylsulfanyl)benzene is a disubstituted aromatic compound featuring a bromine atom and an ethylthioether group at the meta positions of a benzene ring. This specific arrangement of functional groups—an electron-withdrawing halogen and a mildly activating thioether—imparts a unique reactivity profile, making it a valuable synthon for constructing more complex molecular architectures. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, while the ethylsulfanyl group can modulate the electronic properties and lipophilicity of derivative compounds, a crucial aspect in drug design.[1][2]
The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and safety assessments.
| Property | Value | Reference |
| CAS Number | 18184-69-5 | [3] |
| Molecular Formula | C₈H₉BrS | [3] |
| Molecular Weight | 217.13 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| Density | 1.44 g/cm³ | [3] |
| Boiling Point | 254.7°C at 760 mmHg | [3] |
| Flash Point | 107.8°C | [3] |
| Refractive Index | 1.606 | [3] |
| XLogP3 | 3.56 | [3] |
Synthesis Protocol: S-Alkylation of 3-Bromothiophenol
The most direct and reliable method for synthesizing 1-Bromo-3-(ethylsulfanyl)benzene is through the nucleophilic substitution of a suitable ethylating agent with 3-bromothiophenol. The causality behind this choice lies in the high nucleophilicity of the thiolate anion, which is readily formed by deprotonating the thiol with a mild base. This approach is efficient, high-yielding, and avoids the regioselectivity issues that could arise from other synthetic strategies. A procedure adapted from a similar synthesis is detailed below.[5]
Experimental Protocol
Reagents:
-
3-Bromothiophenol
-
Ethyl iodide (or ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
Procedure:
-
To a stirred solution of 3-bromothiophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq). The potassium carbonate acts as a base to deprotonate the thiophenol, forming the potassium 3-bromothiophenolate salt in situ. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the thiol.
-
Add ethyl iodide (1.2 eq) dropwise to the suspension at room temperature. The use of a slight excess of the alkylating agent ensures complete conversion of the thiophenolate.
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and filter off the solid potassium salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Redissolve the crude residue in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane, and wash with water (2x) followed by brine (1x) to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel to obtain 1-Bromo-3-(ethylsulfanyl)benzene as a pure substance.
Caption: Key reactivity pathways for 1-Bromo-3-(ethylsulfanyl)benzene.
Applications in Drug Discovery
Aromatic rings containing both halogen and sulfur atoms are privileged scaffolds in medicinal chemistry. The strategic value of 1-Bromo-3-(ethylsulfanyl)benzene lies in its utility as a versatile starting material for generating libraries of diverse compounds for biological screening.
-
Scaffold for Lead Optimization: The C-Br bond serves as an anchor point for systematic modification. [2]Medicinal chemists can rapidly synthesize analogues by varying the substituent introduced via cross-coupling, allowing for the exploration of structure-activity relationships (SAR). This process is crucial for optimizing a compound's potency, selectivity, and pharmacokinetic properties.
-
Modulation of Physicochemical Properties: The ethylsulfanyl group contributes to the molecule's lipophilicity (as indicated by its XLogP3 of 3.56). [3]This thioether can be retained in the final drug candidate or oxidized to the corresponding sulfoxide or sulfone, providing a powerful tool to fine-tune solubility, metabolic stability, and cell permeability.
-
Bioisosteric Replacement: Thioethers are often used as bioisosteres for other functional groups, like ethers or methylene groups, to improve target engagement or metabolic profiles. The presence of the -SEt group offers a built-in feature for such design strategies.
The integration of a benzene-type functional unit is essential for the biological activity of many drugs, as they often interact with target enzymes or receptors through aromatic π-π interactions. [6]Starting with a pre-functionalized ring like 1-Bromo-3-(ethylsulfanyl)benzene accelerates the synthesis of novel drug candidates by providing a reliable and adaptable platform for molecular elaboration.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 1-Bromo-3-(ethylsulfanyl)benzene is imperative. The following information is compiled from safety data for this and structurally related compounds.
| Hazard Category | GHS Classification and Precautionary Statements | Reference |
| Acute Toxicity | H302: Harmful if swallowed. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | |
| Skin Irritation | Classified as a potential skin irritant. P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [7][8][9] |
| Eye Irritation | Classified as a potential eye irritant. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][8][9] |
| Respiratory Irritation | May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [7][8][9] |
Handling Recommendations:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes. [8] Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. [8]* Keep away from strong oxidizing agents and sources of ignition. [7]
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1-BROMO-3-[(ETHYLSULFANYL)METHYL]BENZENE. (n.d.). Rieke Metals. [Link]
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1-Bromo-3-(ethylsulfanyl)benzene. (n.d.). King-Pharm. [Link]
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Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. (n.d.). Medium. [Link]
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Reactivity of Substituted Benzenes. (n.d.). Chemistry LibreTexts. [Link]
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Supporting Information for Sonogashira coupling. (n.d.). The Royal Society of Chemistry. [Link]
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Electrophilic Aromatic Substitution Reactions of Benzene Review. (2015). YouTube. [Link]
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Benzene, 1-bromo-3-ethenyl-. (n.d.). NIST WebBook. [Link]
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Introducing bromine to the molecular structure as a strategy for drug design. (n.d.). Journal of Medical Science. [Link]
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Electrophilic Aromatic Substitution Reactions: Bromination. (2024). Chemistry LibreTexts. [Link]
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FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,... (n.d.). ResearchGate. [Link]
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1-Bromo-3-ethynylbenzene. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
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Breakthrough in aromatic molecule research. (n.d.). ISIS Neutron and Muon Source. [Link]
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